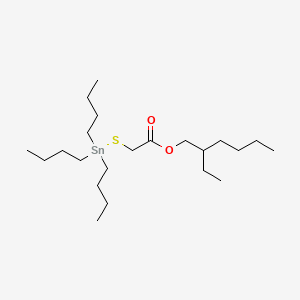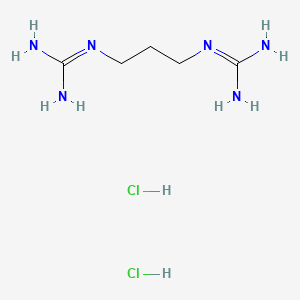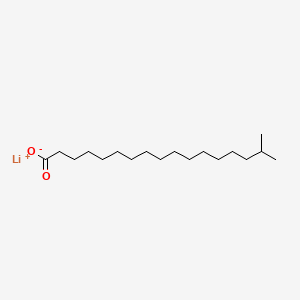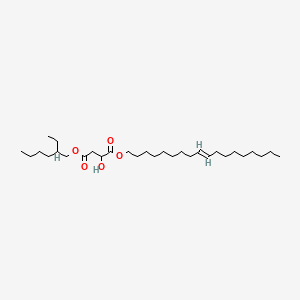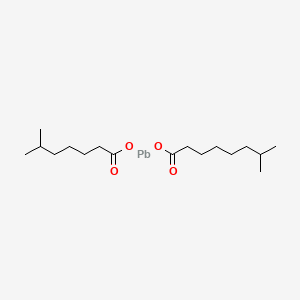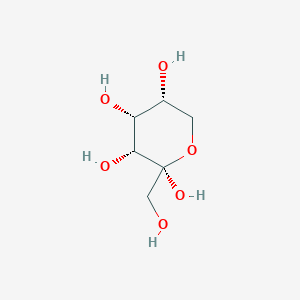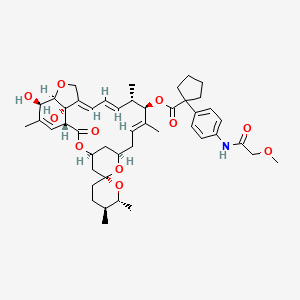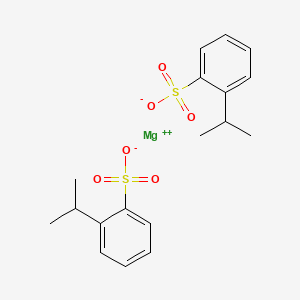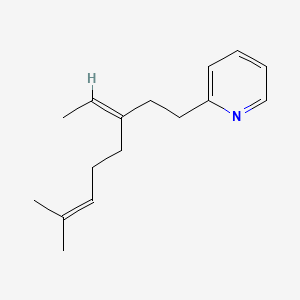
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the aliphatic halide precursor.
Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 3: Purification of the product through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:
Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.
Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.
Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated aliphatic pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine
Uniqueness
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97158-51-5 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |
InChI-Schlüssel |
NOJMLDMONYOFDF-SYZQJQIISA-N |
Isomerische SMILES |
C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |
Kanonische SMILES |
CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


